An In-Depth Technical Guide to the Chemical Properties of (1-Propyl-1H-imidazol-2-yl)methanol
An In-Depth Technical Guide to the Chemical Properties of (1-Propyl-1H-imidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Propyl-1H-imidazol-2-yl)methanol is a heterocyclic organic compound belonging to the N-substituted imidazole family. The imidazole ring is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs due to its ability to engage in various biological interactions.[1][2] The presence of a hydroxymethyl group at the 2-position and a propyl group at the N-1 position imparts specific physicochemical properties that are of interest in drug design and coordination chemistry. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of this compound, synthesized from available data on its analogues.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Justification |
| Molecular Formula | C₇H₁₂N₂O | Based on the chemical structure. |
| Molecular Weight | 140.18 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar N-alkyl-2-(hydroxymethyl)imidazoles are often reported as oils or low-melting solids. |
| Boiling Point | Estimated to be >200 °C at atmospheric pressure | The presence of the hydroxyl group allows for hydrogen bonding, which would increase the boiling point compared to N-propylimidazole. |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Likely to have moderate solubility in water. | The propyl chain reduces water solubility compared to smaller analogues, but the hydroxyl and imidazole groups provide polarity. |
| pKa | The pKa of the imidazolium ion is estimated to be around 7.0-7.5. | N-alkylation slightly increases the basicity of the imidazole ring.[3] |
Proposed Synthesis
A plausible and efficient two-step synthesis for (1-Propyl-1H-imidazol-2-yl)methanol is proposed, starting from the commercially available 1-propyl-1H-imidazole-2-carbaldehyde.[4] This method involves the N-alkylation of an imidazole precursor followed by the reduction of the aldehyde group.
Step 1: Synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde
This intermediate can be synthesized via the N-alkylation of imidazole-2-carboxaldehyde with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.
Caption: Reduction of the intermediate to the final product.
Detailed Experimental Protocol
Materials:
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1-Propyl-1H-imidazole-2-carbaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (anhydrous)
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Dichloromethane (DCM)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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In a round-bottom flask, dissolve 1-propyl-1H-imidazole-2-carbaldehyde (1.0 eq.) in anhydrous methanol (10 mL per gram of aldehyde) and cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (1.2 eq.) to the stirred solution in small portions, ensuring the temperature remains below 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Extract the aqueous residue with dichloromethane (3 x 20 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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If necessary, purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted for (1-Propyl-1H-imidazol-2-yl)methanol based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the propyl group, the imidazole ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1 | d | 1H | Imidazole ring H-4 |
| ~6.9 | d | 1H | Imidazole ring H-5 |
| ~4.6 | s | 2H | -CH₂OH |
| ~4.0 | t | 2H | N-CH₂-CH₂-CH₃ |
| ~3.5 (broad) | s | 1H | -OH |
| ~1.8 | sextet | 2H | N-CH₂-CH₂-CH₃ |
| ~0.9 | t | 3H | N-CH₂-CH₂-CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | Imidazole C-2 |
| ~128 | Imidazole C-4 |
| ~122 | Imidazole C-5 |
| ~55 | -CH₂OH |
| ~48 | N-CH₂-CH₂-CH₃ |
| ~23 | N-CH₂-CH₂-CH₃ |
| ~11 | N-CH₂-CH₂-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 3150-3100 | C-H stretch (aromatic, imidazole) |
| 2960-2850 | C-H stretch (aliphatic, propyl) |
| ~1500 | C=N stretch (imidazole ring) |
| ~1050 | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 140. Key fragmentation patterns would likely involve:
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Loss of a hydroxyl radical (•OH): [M - 17]⁺
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Loss of formaldehyde (CH₂O): [M - 30]⁺
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Cleavage of the propyl chain: [M - 43]⁺ (loss of C₃H₇•)
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A peak corresponding to the N-propylimidazolium cation.
Chemical Reactivity
The chemical reactivity of (1-Propyl-1H-imidazol-2-yl)methanol is dictated by the functional groups present: the imidazole ring and the primary alcohol.
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Imidazole Ring: The N-3 nitrogen is basic and can be protonated or coordinated to metal centers. The imidazole ring is generally stable to a range of conditions but can undergo electrophilic substitution, although the 2-position is already substituted.
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Hydroxymethyl Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde (1-propyl-1H-imidazole-2-carbaldehyde) or carboxylic acid, depending on the oxidizing agent used. It can also be converted to other functional groups, such as halides or esters, through standard organic transformations.
Applications in Research and Drug Development
While specific applications for (1-Propyl-1H-imidazol-2-yl)methanol are not extensively documented, its structural motifs suggest several areas of potential utility for researchers:
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Medicinal Chemistry Scaffold: N-alkylimidazoles are prevalent in pharmaceuticals. [5]The combination of the N-propyl group, which can modulate lipophilicity and metabolic stability, and the 2-hydroxymethyl group, which can act as a hydrogen bond donor or a point for further functionalization, makes this a valuable scaffold for library synthesis in drug discovery programs. Imidazole derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. [6]* Ligand in Coordination Chemistry: The imidazole nitrogen (N-3) is an excellent ligand for a variety of metal ions. [1]The 2-hydroxymethyl group can also participate in coordination, making the molecule a potential bidentate ligand. Such complexes have applications in catalysis and as therapeutic agents.
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Precursor for N-Heterocyclic Carbenes (NHCs): Imidazole derivatives are precursors to NHCs, which are important organocatalysts and ligands for transition metals. The 2-hydroxymethyl group could be modified to facilitate the formation of novel NHC structures.
Safety Information
Based on analogous compounds, (1-Propyl-1H-imidazol-2-yl)methanol should be handled with appropriate safety precautions. It is likely to be an irritant to the skin, eyes, and respiratory system. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this chemical. All work should be performed in a well-ventilated fume hood.
Conclusion
(1-Propyl-1H-imidazol-2-yl)methanol represents a versatile building block for chemical synthesis and drug discovery. Although direct experimental data is limited, its properties and reactivity can be reliably predicted from its structural analogues. The synthetic route outlined in this guide is practical and scalable, providing a clear path to accessing this compound for further investigation. Its potential as a medicinal chemistry scaffold and a ligand in coordination chemistry warrants further exploration by the scientific community.
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